1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a methylene group and a pyridine ring. Compounds with such structures are often explored for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction or similar methods.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a drug candidate for treating various conditions.
Industry: Use in the production of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one would involve its interaction with specific molecular targets, such as:
Receptors: Binding to receptors and modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but lacks the methylene group.
1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but with a different position of the pyridine ring.
Uniqueness
1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to the presence of both the methylene group and the specific positioning of the pyridine ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methylidenepiperidin-1-yl)-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-3-7-15(10-11)13(16)8-12-5-2-6-14-9-12/h2,5-6,9H,1,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZCTRQEBSRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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